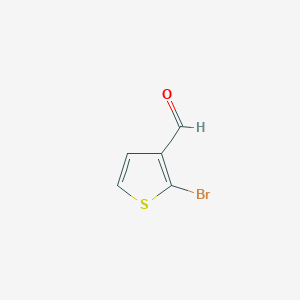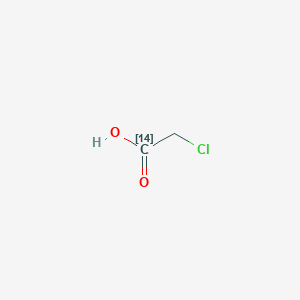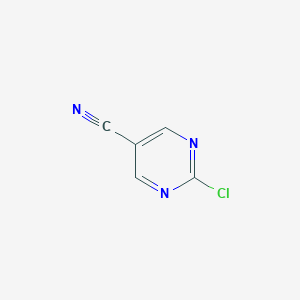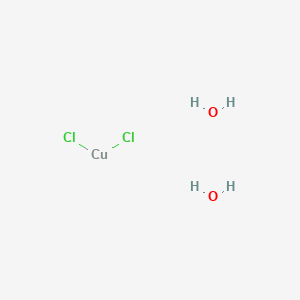
2-Bromothiophene-3-carbaldehyde
Overview
Description
2-Bromothiophene-3-carbaldehyde is an organic compound with the molecular formula C5H3BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a bromine atom at the second position and an aldehyde group at the third position of the thiophene ring. It is widely used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromothiophene-3-carbaldehyde typically involves the bromination of thiophene followed by formylation. One common method includes dissolving 3-bromothiophene in tetrahydrofuran (THF) under a nitrogen atmosphere and cooling it in an ice bath. Diisopropylamine is then added dropwise, followed by the addition of 1-formylpiperidine. The reaction mixture is stirred at room temperature for several hours, quenched with saturated ammonium chloride solution, and extracted with ether. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may employ alternative brominating agents and solvents to optimize the reaction conditions and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-Bromothiophene-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to facilitate the reaction
Major Products:
Oxidation: 2-Bromothiophene-3-carboxylic acid.
Reduction: 2-Bromothiophene-3-methanol.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used
Scientific Research Applications
2-Bromothiophene-3-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromothiophene-3-carbaldehyde and its derivatives often involves interactions with specific molecular targets and pathways. For example, in medicinal chemistry, its derivatives may inhibit enzymes or receptors involved in disease processes. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .
Comparison with Similar Compounds
- 2-Bromothiophene-3-carboxylic acid
- 2-Bromothiophene-3-methanol
- 3-Bromothiophene-2-carbaldehyde
- 2-Thiophenecarboxaldehyde
Comparison: 2-Bromothiophene-3-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the thiophene ring. This combination allows for versatile chemical modifications and a wide range of applications. Compared to its analogs, such as 2-Bromothiophene-3-carboxylic acid and 2-Bromothiophene-3-methanol, the aldehyde group in this compound provides additional reactivity, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-bromothiophene-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrOS/c6-5-4(3-7)1-2-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEGVQIGIBCTHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40482184 | |
| Record name | 2-bromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1860-99-7 | |
| Record name | 2-bromothiophene-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40482184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromothiophene-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-bromothiophene-3-carbaldehyde synthesized?
A1: The research paper describes the synthesis of this compound through the bromination of a starting material, thiophene-3-carbaldehyde. [] This suggests a relatively straightforward synthesis method for obtaining the desired compound, although specific conditions and yields are not detailed in the abstract.
Q2: What is the role of this compound in the synthesis of thienothiophenes and thienothieno[3,2-d]pyrimidinones?
A2: The research highlights that this compound serves as a crucial building block for constructing more complex heterocyclic systems. Specifically, it reacts with ethyl 2-sulfanylacetate or 2-sulfanylacetamide to yield thienothiophenes. [] Furthermore, thienothiophenes containing a specific o-aminocarboxamide substitution pattern can be further reacted with triethyl orthoformate to produce thienothieno[3,2-d]pyrimidinones. [] This highlights the compound's utility in generating diverse libraries of potentially bioactive compounds for medicinal chemistry research.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(2-methoxyphenoxy)-2-(methylsulfamoyloxy)propyl] N-methylsulfamate](/img/structure/B154640.png)











